{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine
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Overview
Description
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable difluoroethyl halide.
Attachment of the Propan-2-ylamine Group: The final step involves the alkylation of the indole core with propan-2-ylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products
Oxidation: N-oxides of the indole ring.
Reduction: Mono-fluoro or non-fluorinated ethyl derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of {[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
1-(2,2-Difluoroethyl)-1H-imidazol-2-amine: Another difluoroethyl-substituted compound with different biological activities.
Uniqueness
{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propan-2-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C14H18F2N2 |
---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)indol-4-yl]methyl]propan-2-amine |
InChI |
InChI=1S/C14H18F2N2/c1-10(2)17-8-11-4-3-5-13-12(11)6-7-18(13)9-14(15)16/h3-7,10,14,17H,8-9H2,1-2H3 |
InChI Key |
PHBUYZUTDSCSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C2C=CN(C2=CC=C1)CC(F)F |
Origin of Product |
United States |
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